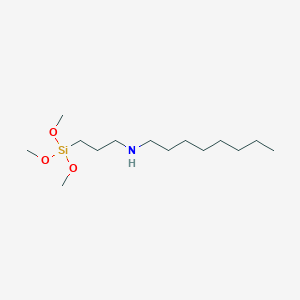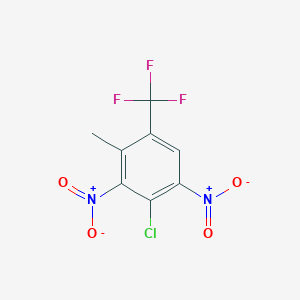
5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene (5-C-2-TFM-4,6-DNT) is an aromatic compound with a wide range of scientific research applications. It is a white crystalline solid that is soluble in organic solvents, such as ether and benzene. 5-C-2-TFM-4,6-DNT is commonly used as an intermediate in the synthesis of other compounds, and is also used as a reagent in organic synthesis. It has been studied extensively for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene involves the nitration of 5-Chloro-2-(trifluoromethyl)toluene followed by reduction of the resulting dinitro compound.
Starting Materials
5-Chloro-2-(trifluoromethyl)toluene, Nitric acid, Sulfuric acid, Hydrogen gas, Palladium on carbon
Reaction
Step 1: Nitration of 5-Chloro-2-(trifluoromethyl)toluene with a mixture of nitric acid and sulfuric acid to yield 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene., Step 2: Reduction of 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene with hydrogen gas in the presence of palladium on carbon catalyst to yield 5-Chloro-2-(trifluoromethyl)-4,6-diaminotoluene., Step 3: Acetylation of 5-Chloro-2-(trifluoromethyl)-4,6-diaminotoluene with acetic anhydride to yield 5-Chloro-2-(trifluoromethyl)-4,6-diacetamidotoluene., Step 4: Deacetylation of 5-Chloro-2-(trifluoromethyl)-4,6-diacetamidotoluene with sodium hydroxide to yield 5-Chloro-2-(trifluoromethyl)-4,6-diaminotoluene., Step 5: Nitration of 5-Chloro-2-(trifluoromethyl)-4,6-diaminotoluene with a mixture of nitric acid and sulfuric acid to yield 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene., Step 6: Reduction of 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene with hydrogen gas in the presence of palladium on carbon catalyst to yield the final product, 5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene.
Applications De Recherche Scientifique
5-C-2-TFM-4,6-DNT has been studied extensively for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a reagent for the synthesis of pharmaceuticals. Additionally, it has been used to study the effects of various environmental pollutants on human health, and to study the biochemical and physiological effects of various drugs.
Mécanisme D'action
The mechanism of action of 5-C-2-TFM-4,6-DNT is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it may act as an antioxidant, which can help protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-C-2-TFM-4,6-DNT have been studied extensively. It has been found to have a wide range of effects on the body, including the inhibition of certain enzymes, the stimulation of certain hormones, and the modulation of certain neurotransmitters. Additionally, it has been found to have anti-inflammatory and anti-cancer effects, as well as an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-C-2-TFM-4,6-DNT in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic and has a wide range of applications in scientific research. However, there are several limitations to its use in laboratory experiments. It is not always easy to control the amount of the compound used, and it can be difficult to determine the exact concentration of the compound in a given sample. Additionally, it can be difficult to accurately measure the effects of the compound on the body.
Orientations Futures
There are several potential future directions for the use of 5-C-2-TFM-4,6-DNT in scientific research. One potential direction is to further study the effects of the compound on the body and its potential applications in drug development. Additionally, further research could be done to develop more efficient methods of synthesis, as well as methods to more accurately measure the effects of the compound on the body. Finally, further research could be done to explore the potential applications of the compound in environmental studies, such as the study of pollutants and their effects on human health.
Propriétés
IUPAC Name |
2-chloro-4-methyl-1,3-dinitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O4/c1-3-4(8(10,11)12)2-5(13(15)16)6(9)7(3)14(17)18/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORZQNUNONRKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethyl)-4,6-dinitrotoluene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)
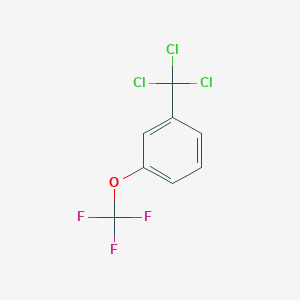
![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
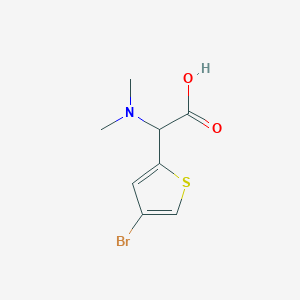
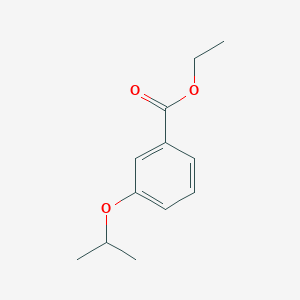
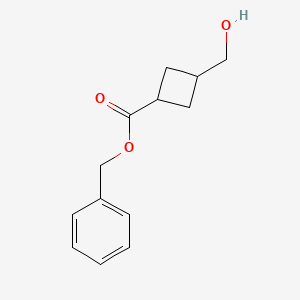
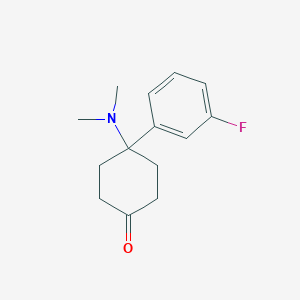
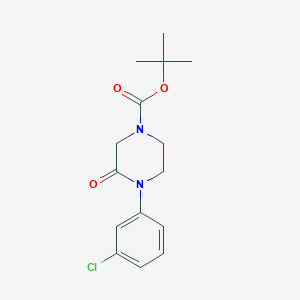
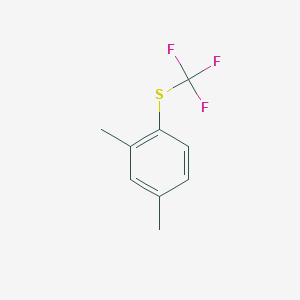
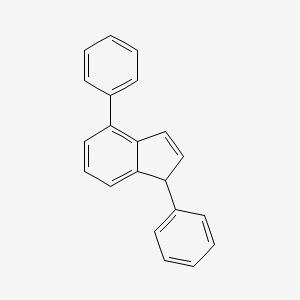
![2,2'-Oxybis[N,N-dimethyl-acetamide]](/img/structure/B6327466.png)
